![molecular formula C25H25N5O3 B2613302 4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide CAS No. 1351816-75-5](/img/structure/B2613302.png)

4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

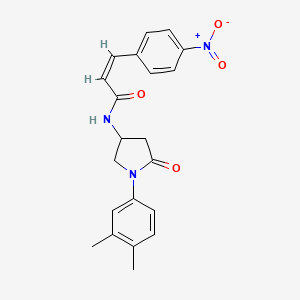

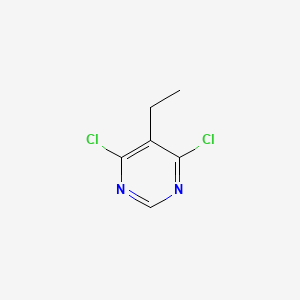

The compound “4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide” is a complex organic molecule that contains several functional groups. These include a chlorobenzene group, a thiazole group, a piperidine group, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole and piperidine rings would add a level of three-dimensionality to the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and sulfonamide groups could potentially allow for hydrogen bonding, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Medical Research and Drug Development

The compound has been explored for its potential in medical research, particularly in the development of drugs targeting specific diseases. For example, derivatives of benzenesulfonamide have been investigated for their role as CCR5 antagonists in the prevention of HIV-1 infection. The synthesis of these compounds involves multiple steps, including the preparation of intermediate compounds like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, demonstrating their complexity and the interest in their structural and bioactivity characteristics (Cheng De-ju, 2015).

Photodynamic Therapy and Cancer Treatment

The compound and its derivatives have shown potential in the field of photodynamic therapy (PDT), a treatment modality used in cancer therapy. Studies have highlighted the synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base, which are significant for their high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers used in PDT, indicating the compound's potential in enhancing the effectiveness of cancer treatment through targeted photodynamic actions (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Carbonic Anhydrase Inhibition

The compound and its novel derivatives have been examined for their inhibition properties against carbonic anhydrase (CA), an enzyme involved in various physiological processes. Studies demonstrate the synthesis of ureido benzenesulfonamides incorporating triazine moieties and their effectiveness as CA inhibitors. This research indicates potential pharmaceutical applications, especially considering that certain CA isoforms are drug targets for conditions like glaucoma, epilepsy, obesity, and cancer (Nabih Lolak, Suleyman Akocak, Silvia Bua, R. K. Sanku, C. Supuran, 2019).

Antimicrobial and Antitumor Applications

The sulfonamide moiety of the compound has been integrated into various chemical structures, exploring its antimicrobial and antitumor properties. For instance, N-substituted derivatives have been synthesized and shown moderate to potent activity against bacteria, suggesting their utility in developing new antibacterial agents. Additionally, the compound's derivatives have been evaluated for their in vitro anticancer activity, with some showing promise in inhibiting cancer cell growth, indicating their potential in anticancer drug development (H. Khalid, Aziz‐ur‐Rehman, M. Abbasi, A. Malik, S. Rasool, K. Nafeesa, I. Ahmad, S. Afzal, 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c1-17-6-8-18(9-7-17)22-28-25(33-29-22)21-5-2-12-26-23(21)30-13-10-19(11-14-30)24(31)27-16-20-4-3-15-32-20/h2-9,12,15,19H,10-11,13-14,16H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNCRXSGRGNIDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2613220.png)

![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)

![ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2613231.png)

![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)

![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)

![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)